molecular formula C10H11NS B3249146 3,3-Dimethylindoline-2-thione CAS No. 19155-25-0

3,3-Dimethylindoline-2-thione

Cat. No.: B3249146
CAS No.: 19155-25-0
M. Wt: 177.27 g/mol
InChI Key: GXFQVSLTTOCGBF-UHFFFAOYSA-N
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Description

3,3-Dimethylindoline-2-thione is an organosulfur compound characterized by the presence of a thione group attached to an indoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylindoline-2-thione typically involves the reaction of indoline-2-thione with various reagents. One common method is the base-mediated [3 + 2]-annulation of indoline-2-thione with Morita-Baylis-Hillman and Rauhut-Currier adducts of nitroalkenes . This method offers complete regioselectivity, broad substrate scope, and mild reaction conditions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis protocols used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylindoline-2-thione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 3,3-Dimethylindoline-2-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethylindoline-2-thione is unique due to its specific structural features, such as the presence of dimethyl groups on the indoline ring, which influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,3-dimethyl-1H-indole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-10(2)7-5-3-4-6-8(7)11-9(10)12/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFQVSLTTOCGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2NC1=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260468
Record name 1,3-Dihydro-3,3-dimethyl-2H-indole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19155-25-0
Record name 1,3-Dihydro-3,3-dimethyl-2H-indole-2-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19155-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-3,3-dimethyl-2H-indole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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